1-Amino-3-(3-fluorophenyl)propan-2-ol
Overview
Description
1-Amino-3-(3-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H12FNO. It is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group attached to a propane backbone.
Mechanism of Action
Target of Action
Similar compounds often interact with various receptors or enzymes in the body, influencing their function .
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of its targets.
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position suggests it could influence various biochemical pathways .
Pharmacokinetics
Its molecular weight (1692 g/mol) and physical form (solid or semi-solid or liquid or lump) suggest it could have reasonable bioavailability .
Result of Action
Its potential to react at the benzylic position suggests it could induce changes at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(3-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-(3-fluorophenyl)-2-nitropropane, using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction typically occurs under mild conditions, yielding the desired amino alcohol .
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The compound is usually produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with palladium on carbon.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
1-Amino-3-(3-fluorophenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds
Comparison with Similar Compounds
1-Amino-2-(4-fluorophenyl)propan-2-ol: Similar structure but with the fluorine atom in a different position.
3-(2-Fluorophenyl)propan-1-ol: Lacks the amino group, affecting its reactivity and applications.
Uniqueness: 1-Amino-3-(3-fluorophenyl)propan-2-ol is unique due to the specific positioning of the fluorine atom and the presence of both amino and hydroxyl groups.
Properties
IUPAC Name |
1-amino-3-(3-fluorophenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPMEQOQLKUKRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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